Cas no 1806765-08-1 (4-Bromo-3-(difluoromethyl)pyridine-2-acetonitrile)

4-Bromo-3-(difluoromethyl)pyridine-2-acetonitrile is a versatile brominated pyridine derivative featuring a difluoromethyl substituent and an acetonitrile functional group. This compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic compounds. The presence of both bromine and difluoromethyl groups enhances its reactivity, enabling selective cross-coupling reactions and further functionalization. The acetonitrile moiety offers additional flexibility for derivatization. Its well-defined structure and high purity make it suitable for research and industrial applications requiring precise molecular modifications. The compound is typically handled under controlled conditions due to its reactivity and potential sensitivity to moisture.
4-Bromo-3-(difluoromethyl)pyridine-2-acetonitrile structure
1806765-08-1 structure
Product name:4-Bromo-3-(difluoromethyl)pyridine-2-acetonitrile
CAS No:1806765-08-1
MF:C8H5BrF2N2
Molecular Weight:247.039507627487
CID:4846137

4-Bromo-3-(difluoromethyl)pyridine-2-acetonitrile 化学的及び物理的性質

名前と識別子

    • 4-Bromo-3-(difluoromethyl)pyridine-2-acetonitrile
    • インチ: 1S/C8H5BrF2N2/c9-5-2-4-13-6(1-3-12)7(5)8(10)11/h2,4,8H,1H2
    • InChIKey: IIKLTMQEVHJLGC-UHFFFAOYSA-N
    • SMILES: BrC1C=CN=C(CC#N)C=1C(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 213
  • トポロジー分子極性表面積: 36.7
  • XLogP3: 1.9

4-Bromo-3-(difluoromethyl)pyridine-2-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029078486-1g
4-Bromo-3-(difluoromethyl)pyridine-2-acetonitrile
1806765-08-1 97%
1g
$1,504.90 2022-03-31
Alichem
A029078486-250mg
4-Bromo-3-(difluoromethyl)pyridine-2-acetonitrile
1806765-08-1 97%
250mg
$475.20 2022-03-31
Alichem
A029078486-500mg
4-Bromo-3-(difluoromethyl)pyridine-2-acetonitrile
1806765-08-1 97%
500mg
$855.75 2022-03-31

4-Bromo-3-(difluoromethyl)pyridine-2-acetonitrile 関連文献

4-Bromo-3-(difluoromethyl)pyridine-2-acetonitrileに関する追加情報

4-Bromo-3-(difluoromethyl)pyridine-2-acetonitrile: A Comprehensive Overview

4-Bromo-3-(difluoromethyl)pyridine-2-acetonitrile (CAS No. 1806765-08-1) is a highly specialized organic compound with significant applications in the field of chemistry, particularly in pharmaceutical research and material science. This compound, characterized by its unique structure and functional groups, has garnered attention due to its potential in drug discovery and advanced material synthesis. The molecule consists of a pyridine ring substituted with a bromine atom at position 4, a difluoromethyl group at position 3, and an acetonitrile group at position 2. These substituents contribute to its distinct chemical properties and reactivity.

The synthesis of 4-Bromo-3-(difluoromethyl)pyridine-2-acetonitrile involves a series of well-controlled chemical reactions, including nucleophilic substitution, electrophilic substitution, and acylation. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high purity. Researchers have explored various catalysts and reaction conditions to optimize the yield and minimize by-products. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining product quality.

One of the most notable applications of 4-Bromo-3-(difluoromethyl)pyridine-2-acetonitrile is in the development of novel pharmaceutical agents. The bromine substituent at position 4 provides a site for further functionalization, enabling the creation of bioactive molecules with specific pharmacological properties. The difluoromethyl group at position 3 introduces electron-withdrawing effects, which can enhance the compound's stability and bioavailability. Meanwhile, the acetonitrile group at position 2 serves as a versatile functional group that can be readily modified to introduce additional functionalities.

Recent studies have highlighted the potential of 4-Bromo-3-(difluoromethyl)pyridine-2-acetonitrile as a precursor for the synthesis of heterocyclic compounds with antimicrobial and anticancer activities. For example, researchers have successfully synthesized pyrimidine derivatives from this compound that exhibit potent inhibitory effects against various bacterial strains. Additionally, its role as an intermediate in the synthesis of advanced materials, such as conductive polymers and metal-organic frameworks (MOFs), has been explored in several cutting-edge research projects.

The chemical stability of 4-Bromo-3-(difluoromethyl)pyridine-2-acetonitrile is another area of interest for researchers. Studies have shown that the compound exhibits excellent thermal stability under moderate conditions, making it suitable for high-temperature applications. Furthermore, its resistance to hydrolysis under neutral conditions suggests potential uses in aqueous environments without compromising performance.

In terms of spectroscopic analysis, 4-Bromo-3-(difluoromethyl)pyridine-2-acetonitrile has been thoroughly characterized using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). These analyses have provided insights into its molecular structure, functional group interactions, and electronic properties. For instance, NMR studies have revealed distinct signals corresponding to each substituent on the pyridine ring, confirming the compound's structural integrity.

From an environmental perspective, 4-Bromo-3-(difluoromethyl)pyridine-2-acetonitrile has been evaluated for its biodegradability and ecological impact. Preliminary studies indicate that it undergoes slow degradation under aerobic conditions, raising concerns about its long-term persistence in natural ecosystems. However, further research is required to fully understand its environmental fate and develop strategies for safe disposal.

In conclusion, 4-Bromo-3-(difluoromethyl)pyridine-2-acetonitrile (CAS No. 1806765-08-1) is a versatile compound with promising applications in pharmaceuticals, materials science, and beyond. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions across various industries. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a pivotal role in advancing scientific knowledge and technological innovation.

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